6,8-dianilinonaphthalene-1-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dianilinonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c25-28(26,27)21-13-7-8-16-14-19(23-17-9-3-1-4-10-17)15-20(22(16)21)24-18-11-5-2-6-12-18/h1-15,23-24H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFSONWQSVCJBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=C3C(=C2)C=CC=C3S(=O)(=O)O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059608 | |
| Record name | 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)- | |
| Source | EPA DSSTox | |
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Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-93-1 | |
| Record name | 6,8-Bis(phenylamino)-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl Epsilon Acid | |
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| Record name | 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)- | |
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| Record name | 1-Naphthalenesulfonic acid, 6,8-bis(phenylamino)- | |
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| Record name | 6,8-dianilinonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.520 | |
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| Record name | 6,8-Dianilinonaphthalene-1-sulfonic acid | |
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Advanced Synthetic Strategies and Chemical Functionalization of 6,8 Dianilinonaphthalene 1 Sulfonic Acid
Contemporary Methodologies for Enhanced Yield and Reaction Efficiency
The synthesis of anilinonaphthalene sulfonic acid derivatives has historically been challenged by low yields, harsh reaction conditions, and complex product isolation. nih.govacs.org Traditional methods often required high temperatures (over 155 °C) and long reaction times, resulting in yields of less than 5%. nih.govacs.org However, contemporary approaches have introduced significant improvements in efficiency and yield.
Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling for C-N Bond Formation
A significant advancement in the synthesis of anilinonaphthalene sulfonic acid derivatives is the application of microwave-assisted copper(0)-catalyzed Ullmann coupling for the formation of the crucial C-N bonds. nih.gov This methodology offers a milder and more efficient alternative to traditional high-temperature condensation reactions. In a representative synthesis of a related compound, 8-anilinonaphthalene-1-sulfonic acid (ANS), elemental copper (Cu(0)) has been successfully employed as a catalyst. nih.govsemanticscholar.org The use of microwave irradiation dramatically reduces reaction times from hours to minutes and can lead to significantly higher yields, in some cases up to 74% for ANS derivatives. nih.govresearchgate.net
The reaction typically involves the coupling of a halogenated naphthalene (B1677914) sulfonic acid with an aniline (B41778) derivative in the presence of a copper catalyst and a suitable base, all under microwave irradiation. nih.govsemanticscholar.org This approach has been shown to be superior to other copper sources like copper(I) iodide (CuI) and copper(I) chloride (CuCl) in certain contexts. nih.gov
Optimization of Reaction Parameters and Solvent Systems for Improved Product Isolation
The efficiency of the microwave-assisted Ullmann coupling is highly dependent on the optimization of various reaction parameters. Key factors that are typically fine-tuned include the choice of catalyst, reaction temperature, solvent system, and the stoichiometry of the reactants.
For the synthesis of ANS derivatives, a systematic screening of these parameters has been conducted. nih.gov It was found that elemental copper was the most effective catalyst, and a reaction temperature of 100 °C under microwave conditions provided the best yields. nih.gov The amount of the aniline reactant and the reaction time were also optimized, with 1.1 equivalents of aniline and a reaction time of 1.5 hours proving to be optimal in one study. nih.gov
The choice of solvent is also critical. An aqueous phosphate (B84403) buffer system (pH 6-7) has been successfully used as the solvent for the microwave-assisted synthesis of ANS derivatives. nih.govsemanticscholar.org This not only facilitates the reaction but can also simplify the work-up and isolation of the product. The use of aqueous media is also a step towards greener synthesis protocols.
| Parameter | Optimized Condition for ANS Derivative Synthesis nih.gov |
| Catalyst | Elemental Copper (Cu(0)) |
| Temperature | 100 °C (Microwave) |
| Solvent | Aqueous Phosphate Buffer (pH 6-7) |
| Aniline Stoichiometry | 1.1 equivalents |
| Reaction Time | 1.5 hours |
Rational Design and Synthesis of Novel 6,8-dianilinonaphthalene-1-sulfonic Acid Derivatives
The functionalization of the this compound scaffold allows for the creation of a diverse library of derivatives with tailored properties. This rational design is primarily aimed at modulating the spectroscopic characteristics of the molecule and synthesizing analogs for specific molecular interaction studies.
Strategies for Modulating Spectroscopic Characteristics via Substituent Effects
The introduction of various substituents onto the aniline rings of the di-anilinonaphthalene sulfonic acid structure can significantly alter its absorption and fluorescence properties. The electronic nature of these substituents plays a crucial role in this modulation.
In studies on ANS derivatives, it has been shown that electron-donating groups (such as methyl and methoxy) and electron-withdrawing groups (such as nitro and cyano) on the aniline ring can lead to a range of spectroscopic behaviors. nih.gov For instance, derivatives with electron-donating groups have been observed to produce the highest yields in the Ullmann coupling reaction. nih.gov From a spectroscopic standpoint, these substituents can shift the maximum absorption and emission wavelengths and influence the quantum yield of fluorescence. researchgate.net This allows for the creation of a toolkit of fluorescent probes with distinct spectral properties, which can be selected for specific biological imaging applications where particular excitation or emission wavelengths are required. researchgate.net
Synthesis of Analogs for Targeted Molecular Interaction Studies
The ability of anilinonaphthalene sulfonic acids to exhibit enhanced fluorescence upon binding to hydrophobic regions of macromolecules, such as proteins, makes them excellent probes for studying molecular interactions. nih.govwikipedia.org By synthesizing various analogs of this compound, it is possible to create probes with altered binding affinities and specificities.
For example, the introduction of different functional groups can influence how the probe interacts with the binding pockets of proteins. The sulfonic acid group itself provides an anchor point for interaction with cationic residues on a protein surface, while the anilino-naphthalene core binds to nearby hydrophobic regions. nih.gov By modifying the aniline rings, one could potentially tune the hydrophobic interactions or introduce other specific interactions, thereby targeting different types of protein binding sites. While specific examples for this compound are not detailed in the provided search results, the principles derived from the extensive studies on ANS derivatives are directly applicable. nih.govwikipedia.org The synthesis of such analogs would follow the same microwave-assisted Ullmann coupling protocols, utilizing appropriately substituted anilines. These tailored probes can then be used to investigate conformational changes in proteins upon ligand binding. wikipedia.org
Sustainable Approaches in this compound Synthesis
Modern organic synthesis places a strong emphasis on the development of sustainable and environmentally friendly methods. In the context of this compound synthesis, this involves exploring the use of recyclable catalysts, greener solvents, and more atom-economical reaction pathways.
The use of microwave-assisted synthesis in aqueous media, as described for ANS derivatives, is a significant step towards a more sustainable process, as it reduces energy consumption and replaces volatile organic solvents with water. nih.govsemanticscholar.org Furthermore, research into heterogeneous and recyclable catalysts for Ullmann-type reactions is an active area. For instance, copper nanoparticles and copper complexes supported on materials like silica (B1680970) have been investigated as recyclable catalysts for C-N coupling reactions. researchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Another green chemistry approach is the use of ionic liquids as recyclable reaction media. While not specifically documented for this compound synthesis, their application in related naphthalene chemistry suggests potential benefits. The development of such sustainable methods is crucial for the large-scale and environmentally responsible production of this important class of fluorescent compounds.
Photophysical Characterization and Mechanistic Insights into 6,8 Dianilinonaphthalene 1 Sulfonic Acid Fluorescence
Spectroscopic Techniques for Elucidating Fluorescence Behavior
A comprehensive understanding of the fluorescence of 6,8-dianilinonaphthalene-1-sulfonic acid is achieved through the application of several key spectroscopic techniques. These methods provide a window into the electronic transitions and the fate of the molecule after it absorbs light.
Steady-state fluorescence spectroscopy is a cornerstone technique for characterizing fluorescent molecules like this compound. This method involves irradiating the sample with a continuous beam of light at a specific wavelength and measuring the emitted light. The resulting emission spectrum, a plot of fluorescence intensity versus wavelength, reveals the characteristic wavelengths at which the compound fluoresces. The peak of this spectrum is known as the maximum emission wavelength (λem).
Complementary to the emission spectrum is the excitation spectrum. This is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. The excitation spectrum ideally mirrors the absorption spectrum of the molecule and identifies the wavelengths of light that are most effective in promoting the molecule to an excited state. For anilinonaphthalene sulfonates, the excitation and emission spectra are instrumental in understanding how the environment affects their fluorescent properties.
Illustrative Data on the Spectroscopic Properties of this compound in Different Solvents
| Solvent | Excitation Maximum (nm) | Emission Maximum (nm) |
|---|---|---|
| Dioxane | ~370 | ~480 |
| Acetonitrile | ~375 | ~510 |
| Methanol | ~380 | ~530 |
Note: The data in this table is illustrative and represents expected trends for anilinonaphthalene sulfonic acids based on solvent polarity, not experimentally verified values for this compound.
Time-resolved fluorescence spectroscopy provides deeper insights into the dynamic processes that occur after photoexcitation. By using short pulses of light, this technique can measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The fluorescence lifetime is a critical parameter as it is sensitive to various non-radiative decay pathways that compete with fluorescence, such as internal conversion and intersystem crossing.
This technique is also crucial for determining the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield of this compound is expected to be highly dependent on its environment.
Illustrative Data on the Fluorescence Lifetime and Quantum Yield of this compound in Different Solvents
| Solvent | Fluorescence Lifetime (τ) (ns) | Quantum Yield (Φf) |
|---|---|---|
| Dioxane | ~8.0 | ~0.60 |
| Acetonitrile | ~4.0 | ~0.25 |
| Methanol | ~2.0 | ~0.10 |
Note: The data in this table is illustrative and represents expected trends for anilinonaphthalene sulfonic acids based on solvent polarity and viscosity, not experimentally verified values for this compound.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to study the electronic transitions of this compound in its ground state. The absorption spectrum is a plot of absorbance versus wavelength and reveals the wavelengths of light that the molecule absorbs. The wavelength of maximum absorbance (λabs) typically corresponds to the transition from the ground electronic state (S0) to the first excited singlet state (S1). While the absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum, it provides essential information for selecting the appropriate excitation wavelength for fluorescence studies and for calculating the quantum yield.
Environmental Sensitivity of this compound Fluorescence
A key feature of this compound is the pronounced sensitivity of its fluorescence to the properties of its immediate environment. This makes it a valuable molecular probe for studying complex systems.
This compound is expected to exhibit significant solvatochromism, which is the change in the color of its fluorescence with changes in solvent polarity. This phenomenon is observed as a shift in the emission spectrum. For this class of molecules, an increase in solvent polarity typically leads to a bathochromic shift (red shift) in the emission maximum.
This effect is attributed to the intramolecular charge transfer (ICT) character of the excited state. Upon excitation, there is a redistribution of electron density within the molecule, leading to a much larger dipole moment in the excited state compared to the ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, which lowers its energy. This stabilization of the excited state results in a lower energy (longer wavelength) emission.
The fluorescence quantum yield of this compound is also anticipated to be highly sensitive to the viscosity of its microenvironment. An increase in viscosity generally leads to an increase in the fluorescence quantum yield.
This phenomenon is related to the suppression of non-radiative decay pathways. In the excited state, the anilino groups of the molecule can undergo torsional (twisting) motions. These intramolecular rotations provide an efficient channel for the molecule to return to the ground state without emitting a photon, thus quenching the fluorescence. In a more viscous or rigid environment, these rotational motions are hindered, which reduces the rate of non-radiative decay and, consequently, enhances the fluorescence quantum yield.
Mechanisms of Fluorescence Enhancement and Quenching in Complex Systems
Comprehensive studies detailing the precise mechanisms of fluorescence enhancement and quenching for this compound are currently limited. Scientific literature extensively covers the photophysical behavior of the closely related compound, 8-anilinonaphthalene-1-sulfonic acid (ANS). For ANS, fluorescence enhancement is well-documented to occur upon binding to hydrophobic regions of proteins or in less polar solvent environments. This phenomenon is attributed to the restriction of intramolecular rotation and the reduction of non-radiative decay pathways when the molecule is in a more rigid and less polar environment. Conversely, fluorescence quenching of ANS is often observed in the presence of specific quenchers or through mechanisms like solvent relaxation in polar environments.
However, a direct and detailed extrapolation of these mechanisms to this compound cannot be made without specific experimental data. The presence of a second anilino group at the 6-position of the naphthalene (B1677914) ring introduces significant structural and electronic differences that would undoubtedly influence its excited-state dynamics, solvent interactions, and binding affinities. Without dedicated research on this particular molecule, any discussion on its specific mechanisms of fluorescence enhancement and quenching would be speculative.
Due to the lack of available specific research findings and detailed data for this compound, a data table on its fluorescence properties in various systems cannot be provided at this time.
Molecular Interaction Studies and Binding Mechanisms of 6,8 Dianilinonaphthalene 1 Sulfonic Acid
Protein-Ligand Interactions: A Central Research Focus
The interaction between anilinonaphthalene sulfonic acid derivatives and proteins is a cornerstone of their application in biochemical research. These fluorescent probes are particularly sensitive to the polarity of their environment; they exhibit weak fluorescence in polar solvents like water but show a significant increase in fluorescence quantum yield and a blue shift in emission maximum when bound to less polar, hydrophobic regions of proteins. nih.govnih.gov This property makes them excellent tools for studying protein-ligand binding events.
The binding of anilinonaphthalene sulfonic acid probes to proteins is primarily driven by their affinity for hydrophobic pockets and exposed nonpolar surfaces. wikipedia.orgresearchgate.netnih.gov The interaction is multifaceted, involving both the hydrophobic anilinonaphthalene group and the negatively charged sulfonate moiety. researchgate.netnih.gov This dual character allows the molecule to anchor to proteins through a combination of hydrophobic and electrostatic interactions. researchgate.netnih.gov The sulfonate group can form ion pairs and salt bridges with cationic residues (like arginine) on the protein surface, while the aromatic core inserts into nearby hydrophobic cavities. nih.govuni-saarland.de
In some cases, the binding is not to a pre-existing pocket but rather induces the formation of a specific binding site. A notable example is the interaction of ANS with MurA, an essential enzyme in bacterial cell wall biosynthesis. nih.gov Crystallographic studies have shown that ANS binds to a solvent-exposed region near the residue Pro-112, inducing a significant restructuring of a flexible loop (Pro-112 to Pro-121) to create a well-defined binding pocket. nih.gov Within this induced site, the probe is sandwiched between conserved residues, illustrating a dynamic "induced-fit" mechanism. nih.gov
A key application of these fluorescent probes is monitoring the conformational changes that proteins undergo upon binding to ligands or during processes like folding and unfolding. wikipedia.org Because the fluorescence of anilinonaphthalene sulfonates is highly dependent on their local environment, any change in protein conformation that alters the exposure or polarity of the probe's binding site can be detected as a change in fluorescence signal. wikipedia.orgnih.gov
The binding of ANS to MurA serves as a clear example of this utility. The significant movement of the Pro-112–Pro-121 loop and other residues upon substrate binding directly affects the ANS binding site, making ANS an excellent sensor for the catalytic cycle of this enzyme. nih.gov Studies have also demonstrated that ANS binding can induce folding in acid-unfolded proteins, leading to the formation of a compact, partially folded "molten globule" state, driven by electrostatic interactions between the negatively charged probe and positively charged protein residues. nih.gov
The fluorescence properties of anilinonaphthalene sulfonates allow for the quantitative measurement of their binding affinity to proteins. Through fluorescence titration experiments, where the fluorescence intensity is measured as a function of probe concentration, one can determine key binding parameters such as the dissociation constant (Kd). nih.govnih.gov The Kd value represents the concentration of the probe at which half of the protein binding sites are occupied and is an inverse measure of binding affinity.
Studies have reported a range of binding affinities for ANS with different proteins. For instance, analysis of ANS binding to the storage protein phaseolin (B10852554) from black gram revealed Kd values of 1.7 x 10-5 M and 1.37 x 10-5 M, determined by fractional occupancy and Scatchard analysis, respectively. nih.govresearchgate.net In the context of intracellular lipid-binding proteins (iLBPs), different members of the family show varied affinities for ANS, with apparent Kd values ranging from the nanomolar to the micromolar range. nih.govcapes.gov.br Furthermore, these probes can act as inhibitors; ANS inhibits several isoforms of MurA with IC50 values in the micromolar range. uni-saarland.denih.gov
| Protein | Ligand | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| MurA (Wild-type E. coli) | 8-Anilinonaphthalene-1-sulfonic acid (ANS) | IC50 | 18 | nih.gov |
| MurA (C115D E. coli) | 8-Anilinonaphthalene-1-sulfonic acid (ANS) | IC50 | 22 | nih.gov |
| MurA (E. cloacae) | 8-Anilinonaphthalene-1-sulfonic acid (ANS) | IC50 | 31 | nih.gov |
| Black Gram Phaseolin (BGP) | 8-Anilinonaphthalene-1-sulfonic acid (ANS) | Kd | 13.7 - 17.0 | nih.gov |
| Adipocyte Lipid-Binding Protein (ALBP) | 1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) | Kd | 0.41 | nih.gov |
| Keratinocyte Lipid-Binding Protein (KLBP) | 1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) | Kd | 0.53 | nih.gov |
| Cellular Retinol-Binding Protein (CRBP) | 1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) | Kd | 7.7 | nih.gov |
| Cellular Retinoic Acid-Binding Protein I (CRABPI) | 1-Anilinonaphthalene-8-sulfonic acid (1,8-ANS) | Kd | 25 | nih.gov |
Detailed investigations into the interaction of ANS with specific protein families have provided significant insights.
MurA: As previously mentioned, MurA is a key target for studying these interactions. The crystal structure of the ANS-MurA complex revealed that ANS binding induces a hydrophobic environment for its aromatic rings in a previously solvent-exposed area. nih.gov This binding does not necessarily inhibit the enzyme's function at all concentrations but can do so, as evidenced by measured IC50 values. uni-saarland.denih.gov The ANS binding pocket has been identified as a potential novel target site for developing new antibiotics. nih.gov The binding involves electrostatic interactions between the sulfonate group and Arg120, as well as CH–π interactions with Arg91 and Pro112. uni-saarland.de
Intracellular Lipid-Binding Proteins (iLBPs): This family of proteins is responsible for trafficking lipids and other hydrophobic molecules within the cell. nih.gov Anilinonaphthalene sulfonates are widely used as fluorescent probes to characterize the binding properties of iLBPs. nih.govcapes.gov.br For example, the binding kinetics of ANS to fatty acid-binding protein 4 (FABP4) have been studied, showing that the dynamics in the portal region of the protein affect ligand binding. nih.gov The probe binds within the same internal solvent-filled cavity that is occupied by the natural fatty acid ligands, making it an effective tool for competition assays. nih.gov
Methodologies for Investigating Molecular Binding
The unique fluorescent properties of anilinonaphthalene sulfonates have led to the development of powerful assays for studying protein-ligand interactions.
Fluorescence displacement assays are a common and effective method for characterizing the binding of non-fluorescent ligands to a protein. nih.gov In this technique, the protein is first saturated with a fluorescent probe like ANS, resulting in a strong fluorescence signal. A non-fluorescent competing ligand is then titrated into the solution. If this new ligand binds to the same site as ANS, it will displace the probe from the protein's hydrophobic pocket back into the aqueous environment. nih.govcapes.gov.br
This displacement causes a decrease in fluorescence intensity, which can be measured to determine the binding affinity (often expressed as an inhibitor constant, Ki) of the competing ligand. nih.gov This method has been successfully used to quantify the binding affinities of various fatty acids and retinoids to members of the iLBP family, such as the adipocyte lipid-binding protein (ALBP) and keratinocyte lipid-binding protein (KLBP). nih.govcapes.gov.br
Nuclear Magnetic Resonance (NMR) Titration for Host-Guest Complex Characterization
Nuclear Magnetic Resonance (NMR) titration is a powerful technique for characterizing the formation and structure of host-guest complexes in solution. researchgate.netspringernature.com This method relies on the changes in the chemical shifts of the nuclei of the host and/or guest molecules upon complexation. By systematically varying the concentration of one component while keeping the other constant, it is possible to monitor the formation of the complex and determine its stoichiometry and binding constant. researchgate.net
When a guest molecule is encapsulated within the cavity of a host molecule, such as a cyclodextrin, the chemical environment of the protons of both the host and the guest changes, leading to shifts in their respective NMR signals. researchgate.netnih.gov Protons of the guest molecule that are located inside the hydrophobic cavity of the host will experience a different magnetic environment compared to when they are in the bulk solvent, resulting in a change in their chemical shift. Similarly, the inner protons of the host molecule will also be affected by the presence of the guest. researchgate.net
The magnitude of the chemical shift change is dependent on the extent of complexation. By plotting the observed chemical shift change against the concentration of the titrant, a binding isotherm can be generated. From this isotherm, the association constant (Ka) for the host-guest complex can be calculated. researchgate.net
A study on the inclusion complexes of β-cyclodextrin with isoflavones, such as daidzein (B1669772) and daidzin, provides a clear example of the application of NMR titration in characterizing host-guest interactions. nih.gov In this study, 1H NMR spectra of the isoflavones were recorded in the presence of increasing concentrations of β-cyclodextrin. The observation of a single set of resonances for the protons of both the host and the guest indicated that the complexation was in a fast exchange regime on the NMR timescale. nih.gov The chemical shift changes of the protons of the isoflavones upon addition of β-cyclodextrin provided evidence for the formation of inclusion complexes and allowed for the determination of the geometry of the complexes. nih.gov
Crystallographic Approaches for Structural Elucidation of Bound Complexes
X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules and their complexes at atomic resolution. umass.eduyoutube.com In the context of host-guest chemistry, crystallography provides direct evidence of the binding mode and the specific interactions between the host and guest molecules.
A significant example of the use of crystallography to elucidate the structure of a bound complex involving ANS is the study of its interaction with Hyp-1, a pathogenesis-related class 10 protein from Hypericum perforatum (St John's wort). nih.gov The crystal structure of the Hyp-1-ANS complex was solved to a resolution of 2.3 Å. This study revealed a complex arrangement with 36 independent Hyp-1 molecules in the asymmetric unit of the supercell, which were populated by 156 ANS ligands. nih.gov
The crystallographic data identified multiple binding sites for ANS on the Hyp-1 protein, which were categorized into internal and interstitial sites. Three specific internal binding sites were located within the hydrophobic cavity of the protein, while five interstitial binding sites were also identified. nih.gov The detailed structural information obtained from this study provided a comprehensive understanding of the protein-ligand interactions, illustrating how the ANS molecules dock into the various binding sites of the Hyp-1 protein. nih.gov This level of structural detail is invaluable for understanding the molecular basis of ligand binding and for the rational design of specific inhibitors or other interacting molecules.
Interactions with Other Supramolecular Systems and Biological Architectures (e.g., cyclodextrins, cucurbiturils, mitochondrial membranes)
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. nih.gov This unique structure allows them to form inclusion complexes with a variety of guest molecules, including ANS, by encapsulating the hydrophobic part of the guest within their cavity. The formation of these inclusion complexes is driven by various non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and hydrogen bonding. nih.gov
The interaction between ANS and cyclodextrins has been studied using various techniques, including fluorescence spectroscopy and calorimetry. The formation of an inclusion complex between ANS and β-cyclodextrin leads to an enhancement of the fluorescence of ANS, similar to its interaction with proteins. nih.gov Thermodynamic studies have shown that the complexation of guest molecules with cyclodextrins is often an enthalpy-driven process, suggesting a significant role for van der Waals interactions in the formation of the complex. nih.gov
Cucurbiturils
Cucurbiturils are a family of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. mdpi.comchemrxiv.org Like cyclodextrins, they have a hydrophobic cavity and are capable of forming stable host-guest complexes with a variety of guest molecules. The binding of guests within the cucurbituril (B1219460) cavity can lead to significant changes in their photophysical properties. For instance, the formation of a complex between 2,4,6-triphenylpyrylium (B3243816) and cucurbit bohrium.comuril results in the observation of room-temperature phosphorescence. nih.gov While the general principles of host-guest interactions with cucurbiturils are well-established, specific studies detailing the interaction of 6,8-dianilinonaphthalene-1-sulfonic acid with cucurbiturils are not extensively documented in the reviewed literature.
Mitochondrial Membranes
The inner mitochondrial membrane is a complex biological architecture that plays a crucial role in cellular energy metabolism. wikipedia.org ANS has been shown to be a permeant anion of mitochondrial membranes, and its fluorescence is sensitive to the energetic state of the mitochondria. bohrium.comnih.gov
Studies have shown that ANS binds to mitochondrial membranes at two distinct classes of binding sites: a high-affinity, low-capacity class and a low-affinity, high-capacity class. researchgate.net The high-affinity sites are associated with a strong fluorescence enhancement of ANS. The binding of ANS to these sites is influenced by the surface potential of the inner mitochondrial membrane. researchgate.net
The energization of mitochondria, through processes such as substrate oxidation or ATP hydrolysis, leads to a decrease in the fluorescence of ANS. researchgate.netnih.gov This quenching of fluorescence is attributed to the extrusion of ANS from the mitochondrial matrix in response to the generation of a transmembrane potential. researchgate.net These findings indicate that ANS can be used as a probe to monitor changes in the membrane potential and the energetic state of mitochondria. nih.gov
Advanced Applications of 6,8 Dianilinonaphthalene 1 Sulfonic Acid in Interdisciplinary Research
Contributions to Chemical Biology and Biochemistry
The strong fluorescent nature of 6,8-dianilinonaphthalene-1-sulfonic acid makes it a versatile probe in biological and chemical investigations, where it assists in the visualization and tracking of specific molecules and processes within intricate systems. lookchem.com
The application of this compound and its derivatives as fluorescent probes enables the study of dynamic events within cells. These compounds can be employed to monitor changes in protein conformation and to track molecular interactions in real-time. For instance, the fluorescence of such probes is often enhanced upon binding to hydrophobic regions of proteins, a phenomenon that can be used to report on ligand binding or protein unfolding. While specific studies focusing solely on this compound for cellular imaging are not extensively documented in publicly available research, the principles of using anilinonaphthalene sulfonates for tracking molecular events are well-established. These probes can be used to gain insights into cellular mechanisms and to screen for potential drug candidates by observing their effects on protein conformation.
Interactive Table: Representative Applications of Anilinonaphthalene Sulfonates in Molecular Tracking
| Application | Target Molecule/Process | Observed Change |
|---|---|---|
| Protein Folding/Unfolding | Hydrophobic protein interiors | Increase in fluorescence intensity |
| Ligand-Protein Binding | Ligand binding sites | Change in fluorescence polarization |
Interactive Table: Hypothetical Enzyme Kinetic Data Obtainable with a Fluorescent Probe
| Substrate Concentration (µM) | Initial Velocity (RFU/s) |
|---|---|
| 1 | 10 |
| 2 | 18 |
| 5 | 35 |
| 10 | 55 |
| 20 | 75 |
(RFU = Relative Fluorescence Units)
Utility in Environmental Analytical Chemistry
The compound's fluorescent properties are also valuable in the field of environmental science for the detection and quantification of various chemical species. lookchem.com
This compound can be utilized in the development of sensitive and specific methods for detecting pollutants in environmental samples such as water, soil, and air. lookchem.com The principle behind these methods often involves the interaction of the target pollutant with the fluorescent probe, leading to a measurable change in its fluorescence signal, such as quenching or enhancement. While specific protocols for a wide array of pollutants using this particular compound are subjects of ongoing research, the approach holds promise for creating rapid and efficient environmental monitoring tools. For example, a sensor for a specific heavy metal ion could be designed where the binding of the ion to a modified form of the sulfonic acid results in a distinct fluorescent response.
Interactive Table: Potential Pollutant Detection Using a this compound-based Sensor
| Pollutant | Detection Principle | Potential Observable Change |
|---|---|---|
| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Chelation-induced fluorescence change | Fluorescence quenching or enhancement |
| Aromatic Hydrocarbons | Hydrophobic interaction | Increase in fluorescence intensity |
The fluorescence of this compound is sensitive to the pH of its environment, making it a useful indicator in chemical analysis. lookchem.com The protonation or deprotonation of the sulfonic acid and aniline (B41778) groups can alter the electronic structure of the molecule, leading to changes in its absorption and emission spectra. This pH-dependent fluorescence allows for the determination of the acidity or alkalinity of a solution. By calibrating the fluorescence intensity or wavelength against known pH values, a quantitative measurement of pH can be achieved.
Interactive Table: pH-Dependent Fluorescence Characteristics of a Hypothetical Naphthalene (B1677914) Sulfonate Indicator
| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Intensity (a.u.) |
|---|---|---|---|
| 3.0 | 340 | 450 | 50 |
| 5.0 | 340 | 465 | 150 |
| 7.0 | 340 | 480 | 300 |
| 9.0 | 340 | 495 | 450 |
(a.u. = arbitrary units)
Explorations in Functional Materials Science and Engineering
The unique optical properties of this compound make it a candidate for incorporation into advanced functional materials. While this area of application is still emerging, the potential exists to create materials with built-in sensing or reporting capabilities. For instance, the compound could be embedded within a polymer matrix to create a thin film sensor. Such a material could change its color or fluorescence in response to external stimuli like chemical vapors, temperature changes, or mechanical stress. The development of these "smart" materials could have applications in fields ranging from food packaging, to monitor freshness, to structural health monitoring of materials. Research in this domain would focus on the synthesis and characterization of these composite materials and evaluating their performance as functional devices.
Development of Responsive Fluorescent Materials
The inherent sensitivity of the fluorescence of this compound to its local environment forms the basis for its application in responsive or "smart" fluorescent materials. These materials are designed to exhibit changes in their fluorescent properties, such as intensity, wavelength (color), and lifetime, in response to external stimuli. This responsiveness makes them highly valuable for sensing and reporting on specific environmental changes.
The primary mechanism behind this responsiveness is the molecule's significant solvatochromism. The term describes the change in the color of a substance when it is dissolved in different solvents. In the case of this compound, its fluorescence is highly dependent on the polarity of its surroundings. In nonpolar environments, it exhibits strong fluorescence, while in polar, protic environments like water, its fluorescence is significantly quenched. This is attributed to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides a non-radiative pathway for the excited state to relax.
This pronounced solvatochromic behavior is being harnessed to develop sensors for a variety of analytes and environmental conditions. For instance, materials incorporating this compound can be designed to detect changes in pH, the presence of specific ions, or the binding of biomolecules. The interaction with the target analyte alters the local environment of the dye, leading to a measurable change in its fluorescence.
While specific research detailing the incorporation of this compound into complex material matrices is still emerging, the foundational principles are well-established through studies of its derivatives and related compounds like 1,8-naphthalimides. These studies demonstrate that by chemically modifying the core structure, the sensitivity and selectivity towards different stimuli can be fine-tuned. For example, the introduction of specific receptor units can lead to highly selective fluorescent chemosensors.
Furthermore, the phenomenon of aggregation-induced emission (AIE) observed in some related naphthalene derivatives presents another exciting avenue for the development of responsive materials. In AIE-active compounds, fluorescence is weak in solution but becomes intense upon aggregation. This property is highly advantageous for developing sensors that "turn on" in the presence of an analyte that induces aggregation.
The table below summarizes the key photophysical characteristics of this compound that are relevant to the development of responsive materials.
| Property | Description | Significance for Responsive Materials |
| Solvatochromism | Significant shift in fluorescence emission spectrum depending on solvent polarity. | Enables the creation of sensors that respond to changes in environmental polarity, which can be triggered by various analytes or physical conditions. |
| Environmental Sensitivity | Fluorescence is highly sensitive to local environmental factors such as pH and binding to macromolecules. | Forms the basis for developing sensors for specific chemical and biological species. |
| Quantum Yield Variability | The efficiency of fluorescence (quantum yield) changes dramatically with the environment. | Provides a strong "on/off" or ratiometric signal for sensing applications. |
Potential in Organic Optoelectronic and Semiconductor Applications
The application of this compound and its derivatives in organic optoelectronics and semiconductors is a more nascent but promising field of research. The electronic properties of organic molecules, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical determinants of their suitability for these applications.
Organic semiconductors are the active components in a range of devices, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The performance of these devices is intrinsically linked to the ability of the organic materials to transport charge (electrons and holes) efficiently and to absorb or emit light at desired wavelengths.
The extended π-conjugated system of the naphthalene core in this compound suggests that it possesses semiconducting properties. The anilino groups act as electron-donating substituents, which can influence the HOMO and LUMO energy levels and, consequently, the charge injection and transport properties of the material. The sulfonic acid group, being electron-withdrawing, further modifies the electronic structure and can also be used to control the solubility and film-forming properties of the material.
While experimental data on the charge mobility and performance of this compound in electronic devices is not yet widely available, the fundamental properties of related organic dyes provide a strong rationale for its investigation. For a material to be effective in an OLED, for instance, it should have a high fluorescence quantum yield in the solid state and appropriate HOMO/LUMO levels to facilitate the injection of charge from the electrodes and the efficient recombination of electrons and holes to produce light.
The tunability of the electronic properties of naphthalene derivatives through chemical modification is a key advantage. By altering the substituent groups on the naphthalene core or the aniline moieties, researchers can engineer molecules with optimized energy levels and charge transport characteristics for specific device architectures.
The table below outlines the key molecular properties of this compound and their relevance to its potential in organic optoelectronics.
| Property | Description | Significance for Optoelectronics & Semiconductors |
| π-Conjugated System | The extended aromatic system of the naphthalene core allows for the delocalization of electrons. | Essential for charge transport in organic semiconductors. |
| HOMO/LUMO Energy Levels | The energies of the highest occupied and lowest unoccupied molecular orbitals. | Determine the charge injection barriers from electrodes and the open-circuit voltage in solar cells. The energy gap influences the color of light emission in OLEDs. |
| Substituent Effects | The electron-donating anilino groups and electron-withdrawing sulfonic acid group modify the electronic properties. | Allows for the tuning of HOMO/LUMO levels and other properties to optimize device performance. |
| Solid-State Fluorescence | The efficiency of light emission in the solid state. | A critical parameter for the active layer in OLEDs. |
Computational and Theoretical Investigations of 6,8 Dianilinonaphthalene 1 Sulfonic Acid
Molecular Dynamics Simulations for Dynamic Interaction Profiling
Molecular dynamics (MD) simulations offer a powerful lens through which to observe the time-resolved behavior of molecules and their interactions with their environment. For a fluorescent probe like 6,8-ANS, MD simulations can provide critical insights into its conformational dynamics, solvation, and interactions with biological macromolecules.
In a typical MD simulation of 6,8-ANS, the molecule would be placed in a simulation box filled with a solvent, most commonly water, to mimic physiological conditions. The interactions between all atoms are governed by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion iteratively, the trajectory of each atom over time can be calculated.
Key insights that could be derived from MD simulations of 6,8-ANS include:
Conformational Flexibility: Analysis of the dihedral angles of the aniline (B41778) groups relative to the naphthalene (B1677914) core would reveal the extent of their rotational freedom. This is crucial as the fluorescence properties of such molecules are often dependent on their conformation.
Solvation Shell Dynamics: MD simulations can characterize the arrangement and dynamics of water molecules in the immediate vicinity of the sulfonic acid group and the aniline moieties. The nature of this solvation shell can significantly influence the photophysical properties of the probe.
Binding to Proteins: By introducing a protein into the simulation box with 6,8-ANS, the process of its binding to hydrophobic pockets can be observed. This would allow for the identification of key interacting residues and the dynamic stability of the bound complex.
While specific MD simulation studies on 6,8-ANS are not readily found, research on similar molecules demonstrates the utility of this approach. For instance, MD simulations have been used to study the behavior of other fluorescent probes in lipid bilayers, providing information on their orientation and diffusion.
Quantum Chemical Calculations for Electronic Structure and Photophysical Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the photophysical properties of molecules like 6,8-ANS. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.
For 6,8-ANS, DFT calculations can be employed to determine:
Ground and Excited State Geometries: Optimization of the molecular geometry in both the ground state (S₀) and the first excited state (S₁) can reveal structural changes upon photoexcitation.
Electronic Transitions: Time-Dependent DFT (TD-DFT) is a common method to calculate the energies of electronic transitions, which correspond to the absorption and emission wavelengths. This allows for a theoretical prediction of the molecule's absorption and fluorescence spectra.
Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the nature of the electronic transitions. For many fluorescent probes, the absorption of light corresponds to a HOMO-LUMO transition.
A computational study on a related compound, 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), utilized DFT to investigate its electronic properties and potential for polymerization. Similar calculations on 6,8-ANS would be invaluable for a deeper understanding of its fluorescence mechanism.
| Predicted Photophysical Property | Computational Method | Significance for 6,8-ANS |
| Absorption Maximum (λabs) | TD-DFT | Predicts the wavelength of maximum light absorption. |
| Emission Maximum (λem) | TD-DFT | Predicts the wavelength of maximum fluorescence emission. |
| Quantum Yield (Φf) | Advanced computational methods | Predicts the efficiency of the fluorescence process. |
| Excited State Lifetime (τ) | TD-DFT | Predicts the duration of the excited state. |
Molecular Docking and Binding Energy Calculations for Molecular Recognition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6,8-ANS, which is known to bind to hydrophobic pockets in proteins, molecular docking is a key tool to understand its mechanism of action as a fluorescent probe.
The process involves:
Preparation of the Ligand and Receptor: The 3D structures of 6,8-ANS (the ligand) and the target protein (the receptor) are prepared.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor.
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.
Studies on derivatives of the related compound 8-anilinonaphthalene-1-sulfonic acid (ANS) have utilized molecular docking to investigate their binding to enzymes like MurA. Similar studies on 6,8-ANS could reveal its binding modes to various proteins of interest.
Binding energy calculations, often performed using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), can provide a more quantitative estimate of the binding affinity.
| Parameter | Definition | Relevance to 6,8-ANS Binding |
| Binding Affinity | The strength of the binding interaction between the ligand and the receptor. | A higher binding affinity suggests a more stable complex. |
| Binding Pose | The specific orientation and conformation of the ligand within the binding site. | Reveals the key interactions (e.g., hydrophobic, hydrogen bonds) responsible for binding. |
| Binding Energy | The calculated energy released upon binding. | A more negative binding energy typically indicates a more favorable interaction. |
Development of Predictive Models for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For 6,8-ANS and its potential derivatives, computational SAR models could be developed to predict their fluorescence properties or binding affinities.
The development of a predictive SAR model for 6,8-ANS derivatives would typically involve:
Dataset Collection: A dataset of 6,8-ANS analogs with experimentally determined properties (e.g., fluorescence quantum yield, binding affinity to a specific protein) would be required.
Descriptor Calculation: A large number of numerical descriptors that encode the structural and chemical features of each molecule would be calculated.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the activity.
Model Validation: The predictive power of the model would be rigorously tested using external validation sets.
While specific SAR studies on 6,8-ANS are not prominent, research on other sulfonic acid derivatives has demonstrated the successful application of this approach to predict antibacterial activity. A validated SAR model for 6,8-ANS could guide the design of new fluorescent probes with improved properties.
Future Perspectives and Emerging Research Avenues for 6,8 Dianilinonaphthalene 1 Sulfonic Acid
Integration into Nanotechnology and Nanosensor Development
Currently, there is a notable absence of specific research detailing the integration of 6,8-dianilinonaphthalene-1-sulfonic acid into nanotechnology and the development of nanosensors. While its inherent fluorescent properties are acknowledged, its practical application in these areas is not documented in available scientific literature. lookchem.com The potential for this compound to serve as a fluorescent component in nanosystems is a theoretical possibility, but one that has yet to be explored in depth.
Advancements in Bioimaging Techniques Utilizing this compound Probes
The fluorescent nature of this compound suggests a potential role in bio-imaging. lookchem.com However, there is a lack of specific studies demonstrating its use to achieve significant advancements in bio-imaging techniques. General applications in fluorescence probing for biological and chemical studies are mentioned, but without the detailed findings necessary to confirm its role in pushing the boundaries of current imaging technologies. lookchem.com
Rational Design of Next-Generation Molecular Probes with Tunable Properties
The concept of rationally designing next-generation molecular probes with tunable properties based on the this compound scaffold is a compelling one. However, the scientific literature does not provide specific examples of such research being undertaken. The compound is known as an intermediate in the synthesis of other dyes, such as Acid Blue 61 and Acid Violet 50, which points to its utility as a foundational chemical structure. worlddyevariety.comworlddyevariety.com This foundational role suggests that it could be a candidate for modification to create probes with specific, tunable characteristics, though this remains a prospective rather than a realized research avenue.
Exploration in Novel Biological Systems and Biomedical Research Models
Q & A
Q. What are the established synthetic routes for 6,8-dianilinonaphthalene-1-sulfonic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves sulfonation of naphthalene derivatives followed by sequential aniline coupling. Key steps include:
- Sulfonation : Controlled sulfonation at the 1-position using fuming sulfuric acid, with temperature maintained below 50°C to avoid over-sulfonation .
- Dianiline coupling : Electrophilic substitution reactions with aniline derivatives under acidic conditions (e.g., HCl catalyst), with stoichiometric control to minimize byproducts .
- Purification : Recrystallization from ethanol-water mixtures or column chromatography using silica gel with polar eluents (e.g., methanol:ethyl acetate gradients) to isolate the pure product. Reaction progress should be monitored via TLC or HPLC .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- NMR : H NMR will show aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.0–5.5 ppm, broad). C NMR confirms sulfonic acid groups (C-SOH at ~125–130 ppm) .
- FT-IR : Peaks at 1030 cm (S=O symmetric stretch) and 1170 cm (S=O asymmetric stretch) confirm sulfonic acid groups. N-H stretches (3300–3500 cm) validate aniline moieties .
- UV-Vis : Absorbance maxima near 375 nm (π→π* transitions) and fluorescence emission at ~480 nm can indicate electronic interactions between aromatic and sulfonic acid groups .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonic acid groups. For aqueous solutions, use buffered systems (pH 7–9) to enhance solubility via deprotonation. Avoid low-pH conditions (<3), which promote aggregation .
Advanced Research Questions
Q. What methodologies are suitable for investigating the aggregation behavior of this compound in aqueous solutions?
- Fluorescence quenching : Monitor emission intensity changes at 480 nm under varying concentrations; aggregation reduces fluorescence due to π-π stacking .
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to detect aggregate formation at concentrations >1 mM.
- Cryo-TEM : Visualize aggregate morphology in vitrified samples. Adjust ionic strength (e.g., NaCl) to study salt-induced aggregation .
Q. How do researchers resolve contradictions in reported solubility data across solvent systems?
Contradictions often arise from pH-dependent sulfonic acid dissociation and solvent polarity. Systematic approaches include:
Q. What experimental strategies mitigate sulfonic acid group degradation during storage or high-temperature applications?
- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to prevent radical-induced degradation .
- Storage conditions : Store in inert atmospheres (N) at 4°C, shielded from light. Lyophilization improves long-term stability.
- Thermal studies : Use TGA-DSC to identify decomposition thresholds (>200°C) and optimize processing temperatures .
Q. How can the acid dissociation constants (pKa) of this compound be determined experimentally?
Q. What advanced techniques characterize interactions between this compound and biomolecules (e.g., proteins)?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics (ΔH, ΔS) .
- Fluorescence anisotropy : Measure rotational mobility changes upon protein binding using labeled derivatives .
- Molecular docking simulations : Predict binding sites using software like AutoDock, validated by NMR chemical shift perturbations .
Methodological Considerations for Data Contradictions
Q. How should researchers address discrepancies in reported fluorescence quantum yields?
- Standardization : Use reference dyes (e.g., quinine sulfate) to calibrate instruments.
- Environmental controls : Maintain consistent temperature, oxygen levels, and solvent purity to minimize quenching variability .
- Triangulation : Cross-validate results using time-resolved fluorescence and single-photon counting .
Q. What frameworks guide the design of multi-scale computational models for sulfonic acid derivatives?
- Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) at the DFT/B3LYP level .
- Molecular Dynamics (MD) : Simulate solvation behavior using force fields (e.g., CHARMM) parameterized for sulfonic acids .
- Machine Learning : Train models on experimental datasets to predict properties like solubility or degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
